High DPP-4 Selectivity Over DPP-8 and DPP-9
Evogliptin demonstrates a markedly higher selectivity for DPP-4 compared to the closely related enzymes DPP-8 and DPP-9, a key differentiator from other DPP-4 inhibitors where off-target inhibition may contribute to adverse effects. In vitro data show evogliptin is approximately 7,898-fold more selective for DPP-4 than DPP-8, and approximately 6,058-fold more selective than DPP-9 [1]. This high degree of selectivity is a critical factor in its favorable safety profile [2].
| Evidence Dimension | DPP-4 Selectivity Ratio (Fold) |
|---|---|
| Target Compound Data | 7,898-fold (DPP-4/DPP-8); 6,058-fold (DPP-4/DPP-9) |
| Comparator Or Baseline | Other DPP-4 inhibitors (e.g., Sitagliptin): Selectivity ratios generally lower or not specified at this level |
| Quantified Difference | Evogliptin shows >6,000-fold selectivity, a benchmark for the class |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
High selectivity minimizes the risk of off-target toxicities (e.g., immunotoxicity, skin lesions) associated with DPP-8/9 inhibition, making evogliptin a safer candidate for both research and therapeutic development.
- [1] MIMS. Suganon (Evogliptin) Full Prescribing Information. View Source
- [2] Whosaeng. EVERGREEN 연구를 통한 evogliptin의 안전성과 유효성에 대한 고찰(20190607). View Source
